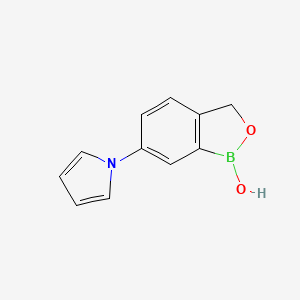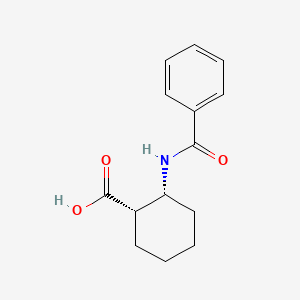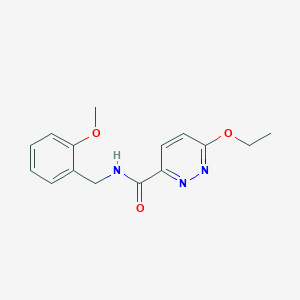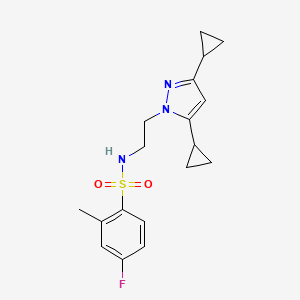
3-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
A-769662 activates 3-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide by binding to the allosteric site on the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of downstream targets involved in energy metabolism. A-769662 has been shown to be more potent than other this compound activators such as AICAR and metformin.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. A-769662 also increases mitochondrial biogenesis and reduces hepatic glucose production, which can be beneficial in treating type 2 diabetes. In addition, A-769662 has been shown to have anti-inflammatory effects in adipose tissue, which may be beneficial in treating obesity.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for lab experiments. It is a potent and selective activator of 3-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide, which makes it a useful tool for studying the role of this compound in cellular energy metabolism. A-769662 is also stable and soluble in water, which makes it easy to use in cell culture experiments. However, A-769662 has some limitations. It has been shown to have off-target effects on other enzymes such as calcium/calmodulin-dependent protein kinase kinase (CaMKK), which can complicate the interpretation of results. In addition, A-769662 has poor bioavailability and stability in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective 3-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide activators based on the structure of A-769662. Another area of interest is the use of A-769662 in combination with other drugs for the treatment of metabolic disorders. Finally, more research is needed to understand the off-target effects of A-769662 and how they may impact its potential therapeutic applications.
Synthesis Methods
The synthesis of A-769662 involves several steps, with the final product being obtained through a condensation reaction between 5-aminopyrazole-4-carboxylic acid and 2-chloro-N-(2-hydroxyethyl)acetamide. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified through recrystallization.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in treating metabolic disorders. It has been shown to activate 3-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide in various cell types and tissues, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of type 2 diabetes.
properties
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-5(4-6(8)10-11)7(13)9-2-3-12/h4,12H,2-3H2,1H3,(H2,8,10)(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBPVQWUUMXNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)


![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)

![1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2498927.png)




![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)